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Compound of Interest

Compound Name: Gozanertinib

Cat. No.: B15569568

For Immediate Release:

[City, State] — [Date] — New preclinical data reveals that gozanertinib (TQB3804), a fourth-
generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), exhibits
significant anti-tumor activity in non-small cell lung cancer (NSCLC) models, particularly those
harboring resistance mutations to the current standard-of-care third-generation inhibitor,
osimertinib. These findings position gozanertinib as a promising therapeutic strategy for
patients who have developed resistance to existing EGFR-targeted therapies.

Gozanertinib, an orally bioavailable dual inhibitor of EGFR and HER2, has been specifically
designed to target EGFR mutations that confer resistance to third-generation TKIs, such as the
C797S mutation. Preclinical studies demonstrate gozanertinib's potent and selective inhibitory
activity against a range of EGFR mutations, including the challenging triple-mutant
(Del19/T790M/C797S or L858R/T790M/C797S) NSCLC.

Comparative Efficacy in Preclinical Models

In vitro and in vivo studies have highlighted the superior efficacy of gozanertinib in overcoming
osimertinib resistance.

In Vitro Inhibitory Activity
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Gozanertinib has shown potent enzymatic and anti-proliferative activity against various EGFR
mutations. The half-maximal inhibitory concentrations (IC50) from key studies are summarized

below:

EGFR Mutation Gozanertinib (TQB3804) Osimertinib IC50 (nM)
IC50 (nM)

Del19/T790M/C797S 0.46 Ineffective
L858R/T790M/C797S 0.13 Ineffective
Del19/T790M 0.26 ~11
L858R/T790M 0.19 ~5
WT EGFR 1.07 ~461-650

Data compiled from published preclinical studies. Specific experimental conditions may vary.

In Vivo Tumor Growth Inhibition

Preclinical evaluation in cell-derived xenograft (CDX) and patient-derived xenograft (PDX)
models of NSCLC has demonstrated significant tumor growth inhibition with gozanertinib
treatment. In models harboring the osimertinib-resistant C797S mutation, gozanertinib
administration led to substantial tumor regression. While direct head-to-head in vivo
comparisons with osimertinib in these resistant models are emerging, the potent activity of
gozanertinib in osimertinib-resistant settings provides a strong rationale for its clinical
development.

For instance, in a PDX model of NSCLC with the EGFR Del19/T790M/C797S triple mutation,
gozanertinib treatment resulted in significant tumor growth inhibition. In contrast, osimertinib is
known to be largely ineffective against tumors with the C797S mutation.

Mechanism of Action and Signaling Pathway

Gozanertinib exerts its anti-tumor effects by binding to the ATP-binding site of the EGFR
kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of
downstream signaling pathways crucial for tumor cell proliferation and survival.[1] This includes
the PI3K/AKT and MAPK pathways. By effectively blocking these pathways even in the
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presence of resistance mutations, gozanertinib can induce apoptosis and inhibit the growth of
resistant tumors.
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Caption: Gozanertinib inhibits EGFR/HER?2 signaling, blocking downstream PI3K/AKT and
MAPK pathways.

Experimental Protocols

The preclinical evaluation of gozanertinib involved standard methodologies to assess its
efficacy in NSCLC models.

Cell-Derived Xenograft (CDX) Model

e Cell Lines: Human NSCLC cell lines harboring specific EGFR mutations (e.g., NCI-H1975 for
L858R/T790M, or engineered cells with Del19/T790M/C797S) were used.
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e Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) were
subcutaneously injected with 5-10 million cells.

o Treatment: Once tumors reached a palpable size (e.g., 100-200 mms3), mice were
randomized into treatment and control groups. Gozanertinib was administered orally,
typically once daily, at doses ranging from 25-100 mg/kg.

» Efficacy Assessment: Tumor volume was measured regularly (e.g., twice weekly) using
calipers. Body weight was monitored as an indicator of toxicity. At the end of the study,
tumors were excised for pharmacodynamic analysis (e.g., Western blot for phosphorylated
EGFR, AKT, and ERK).

Patient-Derived Xenograft (PDX) Model

e Tumor Implantation: Fresh tumor tissue from NSCLC patients with defined EGFR mutation
profiles, including those who had relapsed on osimertinib, was surgically implanted
subcutaneously into immunocompromised mice.

o Passaging: Tumors were allowed to grow and were then passaged to subsequent cohorts of
mice for expansion.

e Treatment and Assessment: Similar to the CDX models, once tumors were established, mice
were treated with gozanertinib, and tumor growth and animal well-being were monitored.
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Caption: Preclinical workflow for evaluating Gozanertinib's efficacy.

Conclusion

Gozanertinib demonstrates significant preclinical activity against NSCLC models, particularly
those with acquired resistance to osimertinib mediated by the EGFR C797S mutation. The
potent in vitro and in vivo efficacy, combined with its specific mechanism of action, underscores
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its potential as a valuable next-line therapy for patients with EGFR-mutated NSCLC who have
exhausted current treatment options. Further clinical investigation is warranted to translate
these promising preclinical findings into patient benefits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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